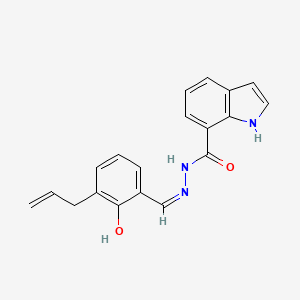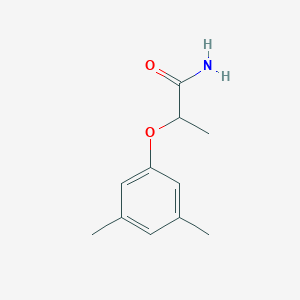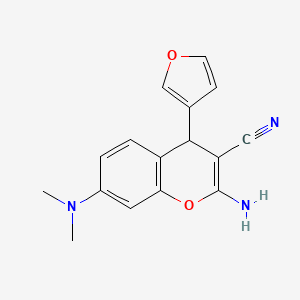![molecular formula C42H26O2S2 B6027844 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione, also known as BPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPEP is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
作用机制
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione exerts its effects by selectively binding to and antagonizing mGluR5. This receptor subtype is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound reduces the excitability of neurons, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the levels of dopamine in the striatum, suggesting that it may modulate the activity of the dopaminergic system. Additionally, this compound has been shown to reduce the expression of various inflammatory cytokines, indicating that it may have anti-inflammatory properties. This compound has also been shown to reduce the levels of oxidative stress markers, suggesting that it may have antioxidant properties.
实验室实验的优点和局限性
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has several advantages for use in lab experiments. Its high purity and yield make it suitable for biological research applications. Additionally, its ability to selectively antagonize mGluR5 makes it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. However, this compound also has some limitations. Its potency and selectivity for mGluR5 may vary depending on the experimental conditions, which may affect the interpretation of results. Additionally, this compound may have off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione. One area of interest is the role of mGluR5 in addiction and other psychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR5 may be a potential target for the treatment of addiction. Additionally, this compound has been shown to reduce the symptoms of depression and anxiety in animal models, indicating that mGluR5 may be a potential target for the treatment of these disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists. This compound has been shown to have some off-target effects, which may complicate the interpretation of results. Developing more potent and selective mGluR5 antagonists may help to overcome these limitations and improve the specificity of research on this receptor subtype.
合成方法
The synthesis of 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-bromoanisole, which is then reacted with phenylacetylene to form 4-phenylphenylethynyl bromide. This intermediate is then reacted with 4-phenylthiophenol to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for biological research applications.
科学研究应用
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has been extensively studied for its potential applications in biological research. Its ability to selectively antagonize mGluR5 has made it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. This compound has been shown to reduce the symptoms of Parkinson's disease in animal models, suggesting that mGluR5 may play a role in the pathogenesis of this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that mGluR5 may be a potential target for the treatment of addiction.
属性
IUPAC Name |
1,2-bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26O2S2/c43-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)45-37-7-3-1-4-8-37)42(44)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)46-38-9-5-2-6-10-38/h1-10,15-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOQBRLDCLODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)

![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)


![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)

![2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol](/img/structure/B6027852.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)